CA IX Inhibitory Potency – Pyr vs. Acetazolamide (AAZ)
The target compound 'Pyr' demonstrates moderate inhibition of the tumor-associated isoform CA IX with an IC50 of 0.399 ± 0.02 µg/mL. This is 3.8-fold less potent than the reference drug acetazolamide (AAZ), which exhibits an IC50 of 0.105 ± 0.01 µg/mL under the same assay conditions [1]. While less potent on CA IX, the selectivity shift relative to cytosolic isoforms is the critical differentiator.
| Evidence Dimension | IC50 against carbonic anhydrase isoform IX (CA IX) |
|---|---|
| Target Compound Data | 0.399 ± 0.02 µg/mL |
| Comparator Or Baseline | Acetazolamide (AAZ): 0.105 ± 0.01 µg/mL |
| Quantified Difference | AAZ is 3.8-fold more potent on CA IX than Pyr |
| Conditions | In vitro CA inhibition assay; values reported as mean ± SEM. |
Why This Matters
For studies focused on CA IX as a cancer target, Pyr offers a distinct pharmacological profile compared to the gold-standard AAZ, potentially enabling differential mechanistic probing.
- [1] H. H. et al. A novel 4-pyridyl analog of SLC-0111 (Pyr) as a carbonic anhydrase inhibitor with anticancer activity. Frontiers in Chemistry, 2025, 13, 1571646. View Source
